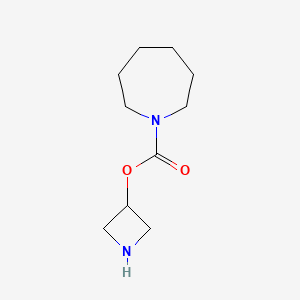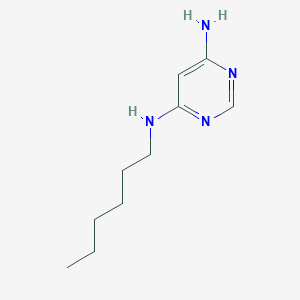
Azetidin-3-yl azepane-1-carboxylate
Descripción general
Descripción
Synthesis Analysis
Azetidines, including Azetidin-3-yl azepane-1-carboxylate, can be synthesized through various methods. One common method involves the reduction of azetidinones (β-lactams) with lithium aluminium hydride . Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . The synthesis of azetidines is often challenging due to the considerable ring strain, but they are of significant interest due to their importance in catalysis, stereoselective synthesis, and medicinal chemistry .Physical And Chemical Properties Analysis
This compound has a molecular weight of 198.26 g/mol. Further physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.Aplicaciones Científicas De Investigación
Azepane-Based Compounds in Drug Discovery
Azepane-based compounds exhibit a variety of pharmacological properties due to their structural diversity, making them valuable in the discovery of new therapeutic agents. These compounds have been integrated into drugs that are FDA-approved and widely used for treating a range of diseases. Research has focused on developing new azepane-containing analogs that are less toxic, cost-effective, and highly active. The therapeutic applications span anti-cancer, anti-tubercular, anti-Alzheimer's, antimicrobial agents, and more, with emphasis on the structure-activity relationship (SAR) and molecular docking studies to identify potential bioactive compounds for future drug development (Gao-Feng Zha et al., 2019).
Synthesis and Reactions of Azepane Derivatives
The synthesis, reactions, and biological properties of seven-membered heterocyclic compounds, including azepane derivatives, have significant pharmacological and therapeutic implications. Despite extensive research on their synthesis and chemical properties, the biological aspects of these compounds are still underexplored, highlighting the potential for further research in this area (Manvinder Kaur et al., 2021).
Direcciones Futuras
Azetidines, including Azetidin-3-yl azepane-1-carboxylate, are of significant interest in the fields of organic synthesis and medicinal chemistry . Future research may focus on developing new synthetic strategies, exploring their reactivity, and investigating their potential applications in various fields .
Propiedades
IUPAC Name |
azetidin-3-yl azepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c13-10(14-9-7-11-8-9)12-5-3-1-2-4-6-12/h9,11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRUZTBLWSKFSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[1-(Thiophene-3-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1470004.png)

![2-[1-(Oxolane-2-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1470009.png)

![1-[(3,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470012.png)
![1-[(3-methylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470013.png)
![1-[(5-bromofuran-2-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470014.png)
![1-[(thiophen-3-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470016.png)
![1-[(4-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470017.png)

![1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470021.png)
